molecular formula C12H13NO7S B12326790 L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)-

L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)-

Cat. No.: B12326790
M. Wt: 315.30 g/mol
InChI Key: FBMZCFPINXIZNW-ZETCQYMHSA-N
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Description

L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product to achieve high purity levels, often exceeding 99% .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of L-cysteine, depending on the specific reagents and conditions used .

Scientific Research Applications

L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other compounds.

    Biology: Acts as an antioxidant, protecting cells from oxidative stress.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like acetaminophen overdose and chronic respiratory diseases.

    Industry: Utilized in the production of pharmaceuticals and as a food additive.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It acts as a precursor to glutathione, a powerful antioxidant that helps neutralize free radicals. The molecular targets include reactive oxygen species, and the pathways involved are related to oxidative stress reduction .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13NO7S

Molecular Weight

315.30 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3,4,5-trihydroxybenzoyl)sulfanylpropanoic acid

InChI

InChI=1S/C12H13NO7S/c1-5(14)13-7(11(18)19)4-21-12(20)6-2-8(15)10(17)9(16)3-6/h2-3,7,15-17H,4H2,1H3,(H,13,14)(H,18,19)/t7-/m0/s1

InChI Key

FBMZCFPINXIZNW-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)C1=CC(=C(C(=C1)O)O)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(=O)C1=CC(=C(C(=C1)O)O)O)C(=O)O

Origin of Product

United States

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